Li-Bin Lin,
Yu-Qi Gao,
Rui Han,
Jian Xiao,
Yi-Meng Wang,
Qiang Zhang,
Yi-Jie Zhai,
Wen-Bo Han,
Wen-Li Li,
Jin-Ming Gao
PMID: 34096711
DOI:
10.1021/acs.jafc.1c01148
Abstract
Sixteen metabolites, including seven C
-alkylated salicylaldehyde derivatives (
-
) and nine prenylated indole alkaloids (
-
), three of which are new, namely, asperglaucins A and B (
and
) and neoechinulin F (
), were separated from the endolichenic fungus
SQ-8. Asperglaucin A (
) represents an unusual phthalide-like derivative with a benzo[
]thiophen-1(3
)-one scaffold. All compounds were assessed
for antibacterial, antineuroinflammatory, and antioxidant activities. Notably, asperglaucins A and B exhibited potent antibacterial activities against two plant pathogens
pv
(Psa) and
, with an MIC value of 6.25 μM; further SEM analyses illustrated that the possible bacteriostatic mechanisms for compounds
and
were to alter the external structure of
and Psa, and to cause the rupture or deformation of the cell membranes, respectively, and the results suggest that compounds
and
may serve as potential promising candidates for lead compounds of agrochemical bactericides. Furthermore, compounds
and
significantly inhibited nitric oxide production with an IC
value of ca. 12 μM, and the possible anti-inflammatory mechanisms involved were also studied by molecular docking. Finally, the tested phenolics
-
showed significant antioxidative effects. Thus, strain SQ-8 represents a novel resource of these bioactive metabolites to be utilized.
Tansir Ahamad,
Mu Naushad,
Rashed Hassan Mousa,
Saad M Alshehri
PMID: 33736279
DOI:
10.1016/j.ijbiomac.2020.10.170
Abstract
In the present study, we have fabricated magnetic nanocomposite based on the starch and salicylaldehyde resin embedded with magnetic Fe
O
nanoparticles (SS@Fe
O
). The fabricated nanocomposite was characterized using various analytical methods including XRD, SEM, FTIR, TGA, TEM, BET and XPS. As-fabricated nanocomposite was used for the adsorption of Pb(II) and Cd(II) from aqueous solution. The adsorption results revealed that the maximum adsorption capacity was found to be 265.4 and 247.2 mg/g for Pb(II) and Cd(II) respectively at pH 6 and room temperature. The adsorption kinetic results support that the adsorption of both the toxic metals was carried out via second order reaction and the rate constants were found to be 6.31 × 10
and 7.18 × 10
g·mg
·min
for Pb(II) and Cd(II) respectively. The adsorption isotherm displays the Langmuir adsorption isotherm and supports the monolayer and mainly chemisorption with poor physisorption. Additionally, the thermodynamic parameters were evaluated and the adsorption came true in exothermically and spontaneously with both Pb(II) and Cd(II). As-fabricated starch based magnetic nanocomposite displays excellent adsorption as well as outstanding reusability. Therefore, these outcomes support that the SS@Fe
O
nanocomposite can be used as a promising adsorbent for industrial application.
Mohammad A Ranjbari,
Hossein Tavakol
PMID: 33656875
DOI:
10.1021/acs.joc.1c00143
Abstract
Different benzofuran derivatives are synthesized via a catalyst-free reaction between nitroepoxides and salicylaldehydes. In the employed methodology, K
CO
and DMF have been used at 110 °C, and the reactions were completed after 12 h in 33-84% yields. The highest yields were obtained using 3-nitrosalicylaldehyde. Finally, a plausible mechanism was proposed for the reaction, and some evidence was provided for this mechanism such as the detection of released acetate anion (using FTIR) and isolation and structure determination of the critical intermediate.
Andrew K Rudd,
Neel Mittal,
Esther W Lim,
Christian M Metallo,
Neal K Devaraj
PMID: 33044062
DOI:
10.1021/jacs.0c06652
Abstract
The single-chained sphingolipid sphingosine is an essential structural lipid and signaling molecule. Abnormal sphingosine metabolism is observed in several diseases, including cancer, diabetes, and Alzheimer's. Despite its biological importance, there is a lack of tools for detecting sphingosine in living cells. This is likely due to the broader challenge of developing highly selective and live-cell compatible affinity probes for hydrophobic lipid species. In this work, we have developed a small molecule fluorescent turn-on probe for labeling sphingosine in living cells. We demonstrate that this probe exhibits a dose-dependent response to sphingosine and is able to detect endogenous pools of sphingosine. Using our probe, we successfully detected sphingosine accumulation in cells from patients with Niemann-Pick type C1 (NPC1), a lipid transport disorder in which increased sphingosine mediates disease progression. This work provides a simple and accessible method for the detection of sphingosine and should facilitate study of this critical signaling lipid in biology and disease.
Sadaf Hashmi,
Samra Khan,
Zahid Shafiq,
Parham Taslimi,
Muhamamd Ishaq,
Nastaran Sadeghian,
Halide Sedef Karaman,
Naeem Akhtar,
Muhamamd Islam,
Asnuzilawati Asari,
Habsah Mohamad,
İlhami Gulçin
PMID: 33383322
DOI:
10.1016/j.bioorg.2020.104554
Abstract
With the fading of 'one drug-one target' approach, Multi-Target-Directed Ligands (MTDL) has become a central idea in modern Medicinal Chemistry. The present study aimed to design, develop and characterize a novel series of 4-(Diethylamino)-salicylaldehyde based thiosemicarbazones (3a-p) and evaluates their biological activity against cholinesterase, carbonic anhydrases and α-glycosidase enzymes. The hCA I isoform was inhibited by these novel 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones (3a-p) in low nanomolar levels, the Ki of which differed between 407.73 ± 43.71 and 1104.11 ± 80.66 nM. Against the physiologically dominant isoform hCA II, the novel compounds demonstrated K
s varying from 323.04 ± 56.88 to 991.62 ± 77.26 nM. Also, these novel 4-(diethylamino)-salicylaldehyde based thiosemicarbazones (3a-p) effectively inhibited AChE, with Ki values in the range of 121.74 ± 23.52 to 548.63 ± 73.74 nM. For BChE, Ki values were obtained with in the range of 132.85 ± 12.53 to 618.53 ± 74.23 nM. For α-glycosidase, the most effective Ki values of 3b, 3k, and 3g were with Ki values of 77.85 ± 10.64, 96.15 ± 9.64, and 124.95 ± 11.44 nM, respectively. We have identified inhibition mechanism of 3b, 3g, 3k, and 3n on α-glycosidase AChE, hCA I, hCA II, and BChE enzyme activities. Hydrazine-1-carbothioamide and hydroxybenzylidene moieties of compounds play an important role in the inhibition of AChE, hCA I, and hCA II enzymes. Hydroxybenzylidene moieties are critical for inhibition of both BChE and α-glycosidase enzymes. The findings of in vitro and in silico evaluations indicate 4-(diethylamino)-salicylaldehyde-based thiosemicarbazone scaffold to be a promising hit for drug development for multifactorial diseases like Alzheimer's disease.
Anders Märcher,
Johan Palmfeldt,
Marija Nisavic,
Kurt V Gothelf
PMID: 33306206
DOI:
10.1002/anie.202013911
Abstract
Functionalized antibodies are an indispensable resource for diagnosis, therapy and as a research tool for chemical biology. However, simpler and better methodologies are often required to improve the labeling of antibodies in terms of selectivity and scalability. Herein, we report the development of an easily available chemical reagent that allows site-directed labeling of native human IgG1 antibodies in good yield and mono-labeling selectivity. The salicylaldehyde moiety of the reagent reacts with surface exposed lysine residues to transiently form an iminium ion, and this positions a semi-reactive ester in proximity of a second lysine residue that reacts with the ester to form an amide. Interestingly, it appears that the formation of the iminium ion also has a significant activating effect of the ester. We use flow cytometry and bio-layer interferometry to confirm that the labeled antibodies retain antigen binding.
Weimao Zhong,
Yuchan Chen,
Zhimao Mai,
Xiaoyi Wei,
Junfeng Wang,
Qi Zeng,
Xiayu Chen,
Xinpeng Tian,
Weimin Zhang,
Fazuo Wang,
Si Zhang
PMID: 32909756
DOI:
10.1021/acs.joc.0c01407
Abstract
Two pairs of salicylaldehyde derivative enantiomers, euroticins A and B (
and
), were isolated from a marine-derived fungus
sp. SCSIO F452. Compound
possesses a highly constructed 6/6/6/5/7 pentacyclic structure featuring an unprecedented 2,11-dioxatricyclo[5.3.1.0
]undecane core. Compound
represents the first example of 6/6/6/6 tetracyclic salicylaldehyde derivative. Their structures were established by spectroscopic analyses, X-ray diffraction, and electronic circular dichroism (ECD) and
C NMR calculations. Compounds (+)-
and (-)-
exhibited remarkable antioxidative activities.
Samuel Guieu,
Cátia I C Esteves,
João Rocha,
Artur M S Silva
PMID: 33371240
DOI:
10.3390/molecules25246039
Abstract
A family of iminoboronates was prepared through a one-pot multicomponent reaction, starting from boronic acid, anthranilic acid, and different salicylaldehydes. Their synthesis was straightforward and the complexes were obtained in good to excellent yields. Their photophysical properties were assessed in a diluted solution, and the complexes proved to be faintly luminescent. These chelates demonstrated remarkable Aggregation-Induced Emission Enhancement, which was rationalized using crystal structures.
Manuela Maria Iftime,
Daniel Lucian Dobreci,
Stefan Andrei Irimiciuc,
Maricel Agop,
Tudor Petrescu,
Bogdan Doroftei
PMID: 32720542
DOI:
10.1080/10717544.2020.1797242
Abstract
The paper reports a new mathematical model for understanding the mechanism delivery from drug release systems. To do this, two drug release systems based on chitosan and diclofenac sodium salt as a drug model, were prepared by in situ hydrogelation in the presence of salicylaldehyde. The morphology of the systems was analyzed by scanning electron microscopy and polarized light microscopy and the drug release was
investigated into a medium mimicking the
environment. The drug release mechanism was firstly assessed by fitting the
release data on five traditional mathematical model. In the context of pharmacokinetics behavioral analysis, a new mathematical procedure for describing drug release dynamics in polymer-drug complex systems was proposed. Assuming that the dynamics of polymer-drug system's structural units take place on continuous and nondifferentiable curves (multifractal curves), it was showed that in a one-dimensional hydrodynamic formalism of multifractal variables the drug release mechanism is given through synchronous dynamics at a differentiable and non-differentiable scale resolutions.
Shibing Chen,
Sining Zheng,
Shengjie Jiang,
Hongyu Guo,
Fafu Yang
PMID: 33481048
DOI:
10.1007/s00216-021-03165-2
Abstract
The selective detection of salicylaldehyde skeleton is of great significance in phytochemistry and biological research but rarely reported. In this research, a simple and highly selective "turn-on" fluorescence sensor (CDB-Am) for salicylaldehyde skeleton was developed based on switch of photoinduced electron transfer (PET) and aggregation-induced emission (AIE). CDB-Am bearing amino-cyanodistyrene structure responded to salicylaldehyde in the range of 3.1 to 40 μM with a detection limit of 0.94 μM. The sensing process of formation of Schiff-base adduct CDB-SA was confirmed by
H NMR, MS, and FT-IR spectra, revealing that a recovered AIE property accounted for the turn-on fluorescence response of CDB-Am and the intramolecular hydrogen bonding played a crucial role in the disruption of PET process. This sensing ability was successfully applied for both fluorescence qualitative test of salicylaldehyde skeleton on TLC analysis and quantitative detection of salicylaldehyde skeleton with good accuracy in the root bark of Periploca sepium, suggesting the extensive applications in phytochemistry and traditional Chinese herbal medicine. Furthermore, CDB-Am exhibited the first excellent fluorescence imaging ability in detecting salicylaldehyde skeleton in a living system. This work supplied a new strategy of preparing a novel "turn-on" fluorescence probe for detecting salicylaldehyde skeleton in complex environments and living bodies.